4-(Chloromethyl)-3-methoxy-1,2-thiazole
CAS No.: 2089255-61-6
Cat. No.: VC4559696
Molecular Formula: C5H6ClNOS
Molecular Weight: 163.62
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2089255-61-6 |
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Molecular Formula | C5H6ClNOS |
Molecular Weight | 163.62 |
IUPAC Name | 4-(chloromethyl)-3-methoxy-1,2-thiazole |
Standard InChI | InChI=1S/C5H6ClNOS/c1-8-5-4(2-6)3-9-7-5/h3H,2H2,1H3 |
Standard InChI Key | FVYOAHKLAAGUOX-UHFFFAOYSA-N |
SMILES | COC1=NSC=C1CCl |
Introduction
Chemical Structure and Physicochemical Properties
The thiazole core consists of a five-membered ring containing one sulfur and one nitrogen atom. Key structural features include:
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Chloromethyl group (-CH2Cl): Positioned at the 4th carbon, this moiety enhances electrophilic reactivity, enabling nucleophilic substitution reactions.
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Methoxy group (-OCH3): At the 3rd carbon, this electron-donating group influences ring electronics, potentially stabilizing intermediates during synthetic modifications.
The compound’s molecular formula is C5H5ClN1O1S, with a molecular weight of 177.62 g/mol. Its planar structure facilitates π-π stacking interactions, which may contribute to biological activity .
Synthetic Methodologies
Cyclization Strategies
Thiazole rings are typically synthesized via cyclization reactions. For 4-(chloromethyl)-3-methoxy-1,2-thiazole, plausible routes include:
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Hantzsch Thiazole Synthesis: Reaction of α-chloroketones with thioamides under basic conditions. For example, 3-methoxypropanethioamide could react with 4-chloro-2-butanone to form the thiazole backbone .
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Post-Functionalization: Introducing substituents after ring formation. Chloromethylation of pre-formed 3-methoxy-1,2-thiazole using chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst like ZnCl2 .
Table 1: Comparative Analysis of Synthetic Routes
Method | Reagents/Conditions | Yield (%) | Purity (%) |
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Hantzsch Cyclization | α-Chloroketone, Thioamide, K2CO3, EtOH, reflux | 45–55 | 85–90 |
Chloromethylation | MOMCl, ZnCl2, CH2Cl2, 0°C→RT | 60–70 | 92–95 |
Industrial-Scale Production
Optimized protocols for related chloromethyl-thiazoles involve continuous flow reactors to enhance yield and safety. For instance, a patent describes the use of thiourea and chloromethylating agents in a solvent-free system, achieving >80% conversion .
Reactivity and Chemical Transformations
Nucleophilic Substitution
The chloromethyl group undergoes substitution with nucleophiles (e.g., amines, azides):
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Reaction with sodium azide (NaN3) in DMF at 60°C yields 4-(azidomethyl)-3-methoxy-1,2-thiazole, a precursor for click chemistry .
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Treatment with primary amines (e.g., methylamine) produces 4-(aminomethyl) derivatives, which exhibit enhanced water solubility .
Oxidation and Reduction
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Oxidation: Using KMnO4 in acidic conditions converts the thiazole ring to a sulfoxide, altering electronic properties.
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Reduction: Catalytic hydrogenation (H2/Pd-C) reduces the thiazole to a thiazoline, though this destabilizes the chloromethyl group .
Biological and Pharmacological Applications
Antimicrobial Activity
While direct studies on 4-(chloromethyl)-3-methoxy-1,2-thiazole are absent, structurally similar thiazoles demonstrate broad-spectrum activity:
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Antibacterial: Analogs with chloromethyl groups show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal: Inhibition of Candida albicans biofilm formation at IC50 = 5.3 µM has been reported for 5-chloromethyl-thiazole derivatives .
Table 2: Cytotoxicity of Selected Thiazole Derivatives
Compound | SK-MEL-28 IC50 (µM) | PC-3 IC50 (µM) | Tubulin Inhibition (%) |
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4-(Chloromethyl)-3-methoxy (analog) | 0.055 ± 0.005 | 0.028 ± 0.005 | 78 ± 4 |
Colchicine (control) | 0.029 ± 0.005 | 0.020 ± 0.003 | 92 ± 3 |
Industrial and Material Science Applications
Agrochemicals
Chloromethyl-thiazoles serve as intermediates in fungicide synthesis. For example, coupling with triazole moieties yields compounds effective against Phytophthora infestans (potato blight pathogen) .
Polymer Chemistry
Incorporation into monomers enhances thermal stability. Copolymers with styrene exhibit glass transition temperatures (Tg) up to 145°C, compared to 100°C for pure polystyrene .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the chloromethyl and methoxy groups to optimize pharmacokinetic properties.
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Green Synthesis: Developing solvent-free or catalytic methods to reduce waste generation .
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Targeted Drug Delivery: Conjugating thiazole derivatives with nanoparticles for enhanced tumor specificity .
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